molecular formula C15H11N3OS2 B6476576 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2640818-31-9

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B6476576
CAS No.: 2640818-31-9
M. Wt: 313.4 g/mol
InChI Key: VLVXQYPJOYEWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex heterocyclic compound that integrates multiple functional groups, including furan, thiophene, thiazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Furan-Thiophene Intermediate: This step involves the coupling of furan and thiophene derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions.

    Construction of the Thiazolo[4,5-c]pyridine Core: This step involves the cyclization of appropriate intermediates to form the thiazolo[4,5-c]pyridine core. Reagents such as phosphorus oxychloride (POCl3) and ammonium acetate are commonly used.

    Final Coupling: The final step involves the coupling of the furan-thiophene intermediate with the thiazolo[4,5-c]pyridine core under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-yl and thiophen-2-yl oxides, while substitution reactions can introduce various functional groups into the heterocyclic rings.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde.

    Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid.

    Pyridine Derivatives: Compounds like pyridine-2-carboxylic acid.

Uniqueness

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is unique due to its multi-functional heterocyclic structure, which imparts a combination of properties from furan, thiophene, thiazole, and pyridine

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS2/c1-3-16-7-13-14(1)21-15(18-13)17-6-12-5-11(9-20-12)10-2-4-19-8-10/h1-5,7-9H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVXQYPJOYEWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=N2)NCC3=CC(=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.